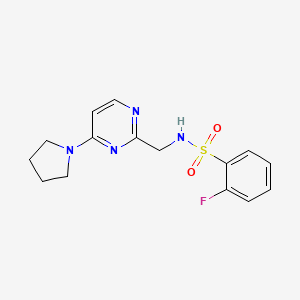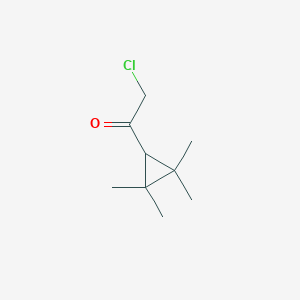
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C9H15ClO and a molecular weight of 174.67 g/mol . This compound is characterized by the presence of a chloro group and a cyclopropyl ring with four methyl groups, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one using thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Chemical Reactions Analysis
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding amides, ethers, or thioethers.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one involves its interaction with various molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context .
Comparison with Similar Compounds
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(2,4-dichlorophenyl)ethanol: This compound has a similar chloro group but differs in the presence of a phenyl ring instead of a cyclopropyl ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound contains a quinoline ring and a methoxy group, making it structurally different but functionally similar in terms of reactivity.
The uniqueness of this compound lies in its highly substituted cyclopropyl ring, which imparts distinct steric and electronic properties to the molecule .
Properties
IUPAC Name |
2-chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGVVKNJOVSTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
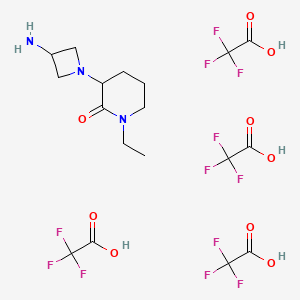

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2709722.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)
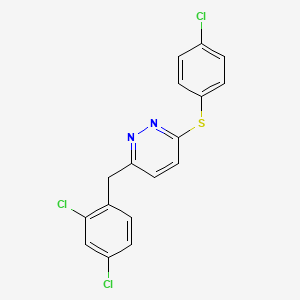
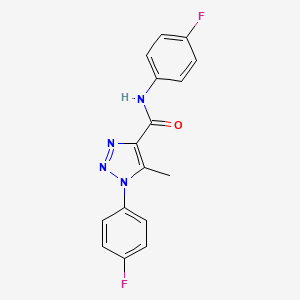
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
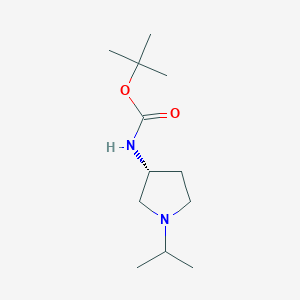
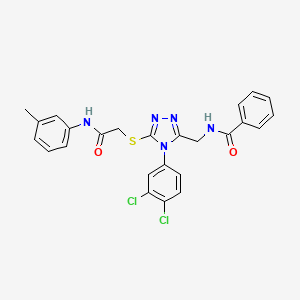
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)
![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)
